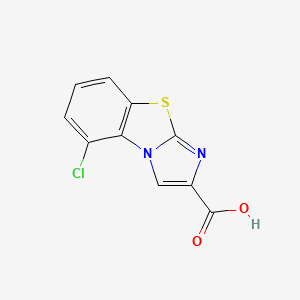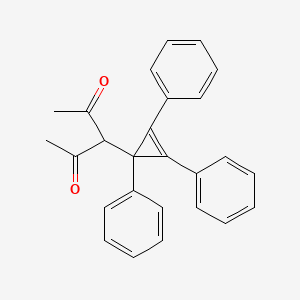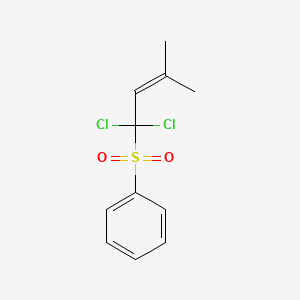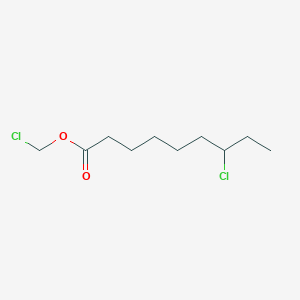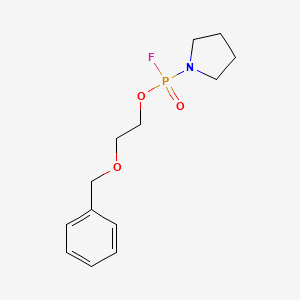
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester is a complex organic compound with a unique structure that combines elements of phosphonofluoridic acid, pyrrolidine, and phenylmethoxyethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives . The phenylmethoxyethyl ester component is usually prepared through esterification reactions involving phenylmethanol and ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms or alter its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids or esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism by which phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding pockets and form stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonofluoridic acid derivatives and esters, such as:
- Phosphonofluoridic acid, 1-pyrrolidinyl-, ethyl ester
- Phosphonofluoridic acid, 1-pyrrolidinyl-, methyl ester
- Phosphonofluoridic acid, 1-pyrrolidinyl-, phenyl ester
Uniqueness
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester is unique due to its combination of a pyrrolidine ring and a phenylmethoxyethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
85473-41-2 |
|---|---|
Molekularformel |
C13H19FNO3P |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
1-[fluoro(2-phenylmethoxyethoxy)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C13H19FNO3P/c14-19(16,15-8-4-5-9-15)18-11-10-17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI-Schlüssel |
WIUIRCIVHFKRLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)P(=O)(OCCOCC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
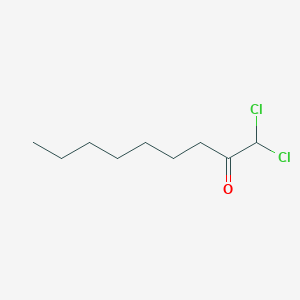


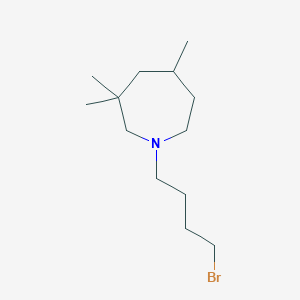
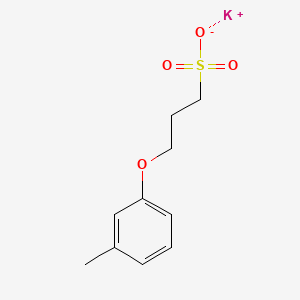
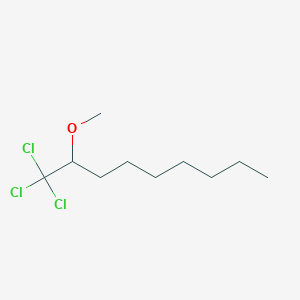
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)

